Cas no 5255-67-4 (Ethyl pyridin-2-ylcarbamate)

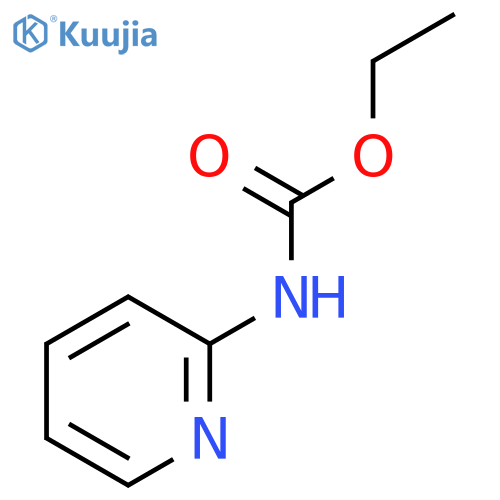

Ethyl pyridin-2-ylcarbamate structure

商品名:Ethyl pyridin-2-ylcarbamate

Ethyl pyridin-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- Pyridin-2-ylcarbamic acid ethyl ester

- 2-PYRIDINYL-CARBAMIC ACID ETHYL ESTER

- ethyl N-pyridin-2-ylcarbamate

- Carbamic acid,2-pyridinyl-,ethyl ester

- ethoxy-N-(2-pyridyl)carboxamide

- Ethyl 2-pyridinylcarbamate

- ethyl pyridin-2-ylcarbamate

- ethylpyridin-2-ylcarbamate

- D96330

- Carbamic acid, 2-pyridinyl-, ethyl ester

- Oprea1_495575

- AC-907/25004804

- CS-0088372

- AKOS003239350

- SB54214

- DTXSID20284209

- FT-0613396

- QRKMGCXMJZJTGC-UHFFFAOYSA-N

- 5255-67-4

- ethyl N-(pyridin-2-yl)carbamate

- CHEMBL3235067

- LS-08266

- SCHEMBL6179239

- NSC36241

- BDBM50006542

- NSC-36241

- MFCD00234433

- Ethyl 2-pyridinylcarbamate #

- NSC 36241

- Oprea1_791865

- N-pyridyl-4-ethylurethane

- 2-Pyridinylcarbamicacidethylester

- ALBB-024915

- DB-203528

- STL301494

- Ethyl pyridin-2-ylcarbamate

-

- MDL: MFCD00234433

- インチ: InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11)

- InChIKey: QRKMGCXMJZJTGC-UHFFFAOYSA-N

- ほほえんだ: C(OC(=O)NC1C=CC=CN=1)C

計算された属性

- せいみつぶんしりょう: 166.07400

- どういたいしつりょう: 166.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 51.2A^2

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 228.5±13.0 °C at 760 mmHg

- フラッシュポイント: Not available

- 屈折率: 1.562

- PSA: 51.22000

- LogP: 1.72300

Ethyl pyridin-2-ylcarbamate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

Ethyl pyridin-2-ylcarbamate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl pyridin-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E259035-250mg |

Ethyl pyridin-2-ylcarbamate |

5255-67-4 | 250mg |

$ 185.00 | 2022-06-05 | ||

| abcr | AB415127-500 mg |

Ethyl pyridin-2-ylcarbamate |

5255-67-4 | 500MG |

€195.40 | 2023-02-19 | ||

| A2B Chem LLC | AG32077-250mg |

Ethyl pyridin-2-ylcarbamate |

5255-67-4 | 98% | 250mg |

$95.00 | 2024-04-19 | |

| A2B Chem LLC | AG32077-1g |

Ethyl pyridin-2-ylcarbamate |

5255-67-4 | 98% | 1g |

$97.00 | 2024-04-19 | |

| 1PlusChem | 1P00DKBX-25g |

2-Pyridinylcarbamicacidethylester |

5255-67-4 | 98% | 25g |

$1213.00 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159012-25g |

Ethyl pyridin-2-ylcarbamate |

5255-67-4 | 95+% | 25g |

¥11232.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159012-10g |

Ethyl pyridin-2-ylcarbamate |

5255-67-4 | 95+% | 10g |

¥5184.00 | 2024-05-10 | |

| 1PlusChem | 1P00DKBX-10g |

2-Pyridinylcarbamicacidethylester |

5255-67-4 | 98% | 10g |

$613.00 | 2025-02-26 | |

| abcr | AB415127-1g |

Ethyl pyridin-2-ylcarbamate; . |

5255-67-4 | 1g |

€237.00 | 2025-02-21 | ||

| abcr | AB415127-5g |

Ethyl pyridin-2-ylcarbamate; . |

5255-67-4 | 5g |

€637.00 | 2025-02-21 |

Ethyl pyridin-2-ylcarbamate 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

5255-67-4 (Ethyl pyridin-2-ylcarbamate) 関連製品

- 38427-94-0(2-(Boc-amino)pyridine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5255-67-4)Ethyl pyridin-2-ylcarbamate

清らかである:99%

はかる:25g

価格 ($):1074.0